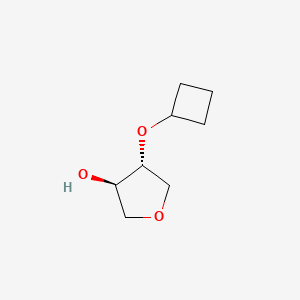![molecular formula C12H12F3NO4S B2692109 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid CAS No. 1009665-11-5](/img/structure/B2692109.png)
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H12F3NO4S. It is known for its applications in proteomics research and is used primarily for research purposes . The compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry due to its ability to explore pharmacophore space efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid typically involves the coupling of benzenesulfonyl azides with proline derivatives under base-mediated conditions . The reaction conditions often include the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene in an environment-friendly one-pot tandem protocol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in radical trifluoromethylation reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for trifluoromethylation and strong oxidizing or reducing agents for respective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical trifluoromethylation can yield various trifluoromethylated derivatives .
Scientific Research Applications
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid is primarily used in proteomics research . Its applications extend to:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, although detailed pathways are not extensively documented. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structural feature in antitumor agents.
Pyrrolidine-2,5-diones: Known for their inhibitory activity on human carbonic anhydrase isoenzymes.
Uniqueness
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)8-4-1-2-6-10(8)21(19,20)16-7-3-5-9(16)11(17)18/h1-2,4,6,9H,3,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXSYXMUHHKVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2692039.png)






